

# Comprehensive Application Notes and Protocols: Axitinib Stability Studies and Storage Conditions

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Axitinib

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## Introduction to Axitinib Stability

**Axitinib** (INLYTA) is an oral, potent, second-generation **tyrosine kinase inhibitor** that selectively targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) at **low nanomolar concentrations**. As a **Biopharmaceutical Classification System (BCS) Class II** drug, **axitinib** exhibits low solubility and high permeability, making its stability and storage conditions critical factors in maintaining **therapeutic efficacy** and **patient safety** throughout the product lifecycle. Proper stability management ensures that this critical oncology therapeutic maintains its **physicochemical integrity** and **biological activity** from manufacturing through patient administration, particularly given its use in advanced renal cell carcinoma and expanding investigation in other cancer indications.

The **complex solid-form landscape** of **axitinib** presents unique challenges for pharmaceutical development and storage. With five known **conformational polymorphs** and dozens of solvates, cocrystals, and salts, understanding and controlling **axitinib**'s stability requires sophisticated analytical approaches and rigorous protocols. This document provides comprehensive application notes and detailed experimental protocols to support researchers, scientists, and drug development professionals in designing and implementing robust stability programs for **axitinib** drug substance and drug products, in accordance with **regulatory guidelines** and **current scientific understanding**.

# Regulatory Framework and Storage Specifications

## International Regulatory Guidelines

Stability testing of **axitinib** must comply with the **ICH Q1A(R2)** guideline, which provides a systematic approach to stability testing of drug substances and drug products under defined storage conditions. The guideline establishes the **storage condition classifications** and **testing frequency requirements** that form the basis for establishing shelf life and storage recommendations. According to ICH recommendations, stability testing should cover the **physical, chemical, biological, and microbiological** characteristics of the drug substance and product, validating that these remain within acceptance criteria throughout the proposed shelf life.

The **ICH quality guidelines** establish a comprehensive framework for stability testing, including Q1B (photostability testing), Q1C (stability testing for new dosage forms), Q1D (bracketing and matrixing designs), Q1E (evaluation of stability data), and Q5C (stability testing of biotechnological/biological products). These guidelines employ a **risk-based approach** to stability assessment, requiring manufacturers to demonstrate that temperature-related degradation does not compromise product quality, safety, or efficacy. The **manufacturing process** and **formulation composition** must be carefully controlled to ensure batch-to-batch consistency in stability performance.

## Axitinib Storage Conditions and Stability Specifications

Table 1: Recommended Storage Conditions for **Axitinib**-Based Products

Product Form	Storage Condition	Shelf Life	Special Considerations
INLYTA Tablets (Commercial)	Room temperature (20-25°C); excursions permitted between 15-30°C	As packaged	Protect from moisture and light; keep in original container
Axitinib API (Powder)	-20°C, desiccated	1 year as supplied	Solutions in DMSO: store at -20°C for up to 3 months; avoid freeze/thaw cycles

Product Form	Storage Condition	Shelf Life	Special Considerations
Axitinib Research Samples	-20°C, desiccated	1 year from date of purchase	Protect from light and moisture; avoid repeated temperature cycling
Axitinib Bilosomal Formulations	2-8°C (preferred) or 25±2°C/60±5% RH	30 days (optimized formulation)	Stable across pH range; maintain in sealed containers

Table 2: Stability Testing Conditions per ICH Guidelines

Study Type	Storage Condition	Minimum Time Period	Application to Axitinib
Long Term	25±2°C/60±5% RH or 30±2°C/65±5% RH	12 months	Primary storage condition determination
Intermediate	30±2°C/65±5% RH	6 months	Required when significant change occurs at accelerated condition
Accelerated	40±2°C/75±5% RH	6 months	Predictive stability assessment

For **axitinib** drug product (INLYTA tablets), the **commercial formulation** is approved for storage at room temperature, with excursions permitted between 15-30°C, provided that the product is protected from moisture and light and maintained in its original packaging [1]. The **axitinib active pharmaceutical ingredient** (API) in powder form demonstrates optimal stability when stored at -20°C in desiccated conditions, with manufacturers typically guaranteeing stability for one year from the date of purchase when maintained under these recommended conditions [2].

Recent research into **advanced axitinib formulations** has revealed varying stability profiles. Optimized bilosomal formulations of **axitinib** have demonstrated stability for at least 30 days when stored under both refrigerated (2-8°C) and controlled room temperature (25±2°C/60±5% RH) conditions, making them promising candidates for **novel drug delivery systems** with acceptable shelf lives [3]. These findings

highlight how **formulation strategies** can significantly influence the stability characteristics of **axitinib**-based products.

## Stability Monitoring Protocols and Experimental Design

### Real-Time Stability Monitoring Protocol

**Objective:** To monitor and evaluate the stability of **axitinib** under actual storage conditions to establish shelf life and recommend storage conditions.

#### Materials and Equipment:

- **Axitinib** drug substance or drug product samples
- Temperature and humidity-controlled stability chambers
- Safe-Rx temperature logger or equivalent validated temperature monitoring device
- High-performance liquid chromatography (HPLC) system with UV detection
- Dissolution apparatus
- Related substances method equipment
- Moisture balance or Karl Fischer titrator
- Physical characterization equipment (XRPD, DSC, FTIR)

#### Procedure:

- **Sample Preparation:** Place **axitinib** samples (minimum of three batches) in appropriate containers representative of the market packaging.
- **Storage Conditions:** Store samples according to ICH long-term ( $25\pm 2^{\circ}\text{C}/60\pm 5\% \text{RH}$ ), intermediate ( $30\pm 2^{\circ}\text{C}/65\pm 5\% \text{RH}$ ), and accelerated ( $40\pm 2^{\circ}\text{C}/75\pm 5\% \text{RH}$ ) conditions.
- **Time Points:** Pull samples at initial, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for testing.
- **Temperature Monitoring:** Use activated temperature loggers set to record at minimum 2-minute intervals throughout the study duration.
- **Testing Parameters:**
  - **Description:** Physical appearance, color, form
  - **Assay/Potency:** HPLC method to determine **axitinib** content (acceptance criteria: 90-110%)
  - **Related Substances:** HPLC method to monitor degradation products
  - **Dissolution:** USP apparatus to evaluate release profile
  - **Water Content:** Karl Fischer method for moisture determination
  - **Physical Form:** XRPD to monitor for polymorphic changes

- **Data Analysis:** Calculate mean kinetic temperature (MKT) for actual thermal challenge experienced. Evaluate stability using regression analysis and determine shelf life based on time to reach acceptance criteria limits.

**Acceptance Criteria:** **Axitinib** drug product should retain not less than 90% and not more than 110% of the labeled drug content throughout the shelf life. Individual unknown impurities should not exceed 0.5%, and total impurities should not exceed 2.0%. Dissolution profiles should remain consistent with initial time point.

## Forced Degradation Studies Protocol

**Objective:** To identify likely degradation products and elucidate degradation pathways of **axitinib**, thereby validating the stability-indicating methods.

### Materials and Equipment:

- **Axitinib** reference standard
- Hydrochloric acid (0.1N-1N)
- Sodium hydroxide (0.1N-1N)
- Hydrogen peroxide (3-30%)
- Photostability chamber
- Thermal stability chamber
- HPLC system with PDA detector and mass compatibility

### Procedure:

- **Acidic Degradation:** Expose **axitinib** solution (approximately 1 mg/mL) to 0.1N HCl at room temperature and 60°C. Withdraw samples at 1, 3, 6, 12, and 24 hours. Neutralize with base before analysis.
- **Alkaline Degradation:** Expose **axitinib** solution to 0.1N NaOH at room temperature and 60°C. Withdraw samples at 1, 3, 6, 12, and 24 hours. Neutralize with acid before analysis.
- **Oxidative Degradation:** Treat **axitinib** solution with 3% and 30% hydrogen peroxide at room temperature. Withdraw samples at 1, 3, 6, 12, and 24 hours.
- **Thermal Degradation:** Expose solid **axitinib** to 60°C and 105°C in dry and humid conditions (75% RH). Withdraw samples at 1, 2, and 4 weeks.
- **Photostability:** Expose solid **axitinib** and solutions to ICH Q1B recommended light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
- **Analysis:** Analyze all samples using validated stability-indicating HPLC method. Characterize major degradation products using LC-MS/MS.

**Data Interpretation:** The forced degradation studies should demonstrate significant degradation (typically 5-20%) under various stress conditions to prove the stability-indicating capability of the analytical method. The mass balance should be calculated for each condition to ensure all degradation products are accounted for.

## Polymorph Stability and Crystal Form Screening

### Polymorph Screening and Characterization Protocol

**Axitinib** exhibits a **notoriously complex solid-form landscape** with five known conformational polymorphs and dozens of solvates, cocrystals, and salts. The commercial formulation utilizes the most stable polymorph, Form XLI, which was discovered serendipitously after initial development focused on less stable forms [4]. This experience highlights the critical importance of comprehensive **polymorph screening** during development to avoid unexpected phase transformations that could compromise product performance or necessitate product recalls.

**Objective:** To identify and characterize possible polymorphs of **axitinib** and determine their relative stability to ensure development of the most stable physical form.

#### Materials and Equipment:

- **Axitinib** drug substance
- Various solvents and antisolvents of different polarity
- X-ray powder diffractometer (XRPD)
- Differential scanning calorimeter (DSC)
- Thermal gravimetric analyzer (TGA)
- Hot stage microscopy system
- Crystal structure prediction (CSP) computational software

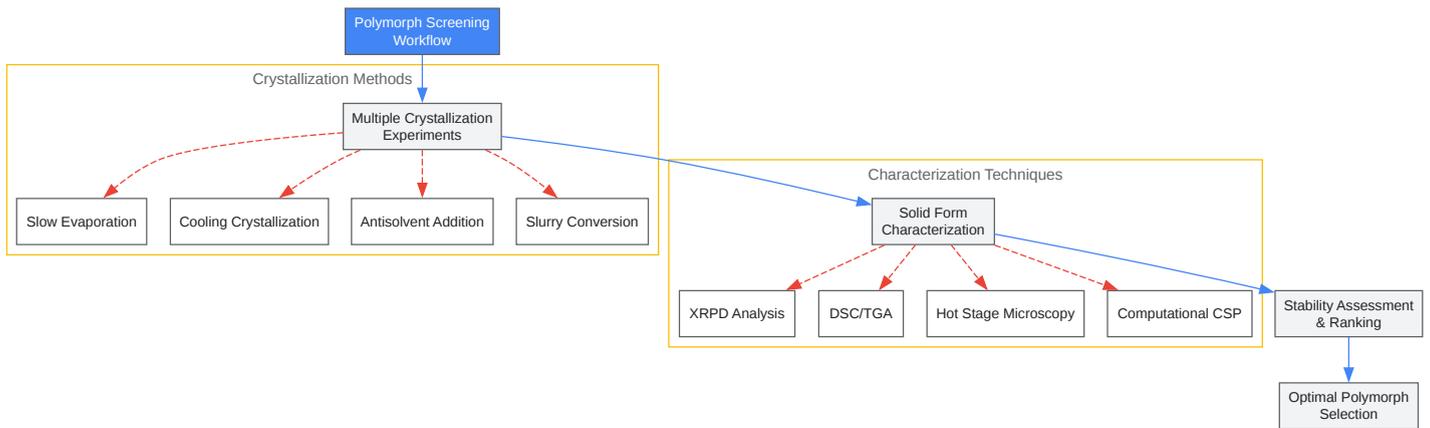
#### Procedure:

- **Crystallization Experiments:** Perform crystallization from various solvents (ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, etc.) using different techniques (slow evaporation, cooling crystallization, antisolvent addition, slurry conversion).
- **Temperature Cycling:** Subject suspensions to temperature cycling between 5-50°C to facilitate conversion to more stable forms.

- **Slurry Conversion:** Prepare saturated suspensions in various solvent systems and agitate for extended periods (days to weeks) with periodic sampling and analysis.
- **Characterization:** Analyze all solid forms generated using XRPD, DSC, TGA, and hot stage microscopy to identify unique polymorphs.
- **Stability Assessment:**
  - Store each polymorph under accelerated conditions (40°C/75% RH) and monitor for physical form changes.
  - Determine relative stability through competitive slurry experiments in relevant solvent systems.
  - Calculate lattice energies using crystal structure prediction methodologies with hybrid density functionals to address delocalization error challenges.

**Data Interpretation:** The most stable polymorph at room temperature will be the form that persists after extended slurry conversion in multiple solvent systems and demonstrates the highest melting point and lowest solubility. Modern CSP methodologies have demonstrated success in predicting **axitinib** polymorph stability, with Form XLI correctly identified as the global minimum when using advanced computational approaches that address density-driven delocalization error found in commonly-used density functional theory models [4].

The following workflow illustrates the polymorph screening process:



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## Temperature Excursion Management and Risk Assessment

### Temperature Excursion Assessment Protocol

**Objective:** To evaluate the impact of temporary temperature excursions on **axitinib** quality and determine appropriate actions when excursions occur.

**Materials and Equipment:**

- Stability chambers with programmable temperature cycling
- HPLC system for potency and impurity analysis
- Pharmaceutical stability testing software

- Pfizer Stability Calculator or equivalent excursion assessment tool

#### Procedure:

- **Controlled Excursion Studies:** Expose **axitinib** samples to defined temperature excursions (e.g., 40°C for 1-7 days, 50°C for 1-3 days) followed by return to recommended storage conditions.
- **Cycling Studies:** Subject samples to temperature cycling (e.g., between 15-30°C, 2-8°C to 25°C) to simulate seasonal variations or shipping conditions.
- **Analysis:** Test samples after excursion periods for critical quality attributes including assay, related substances, dissolution, and physical properties.
- **Risk Assessment:** Compare results to acceptance criteria and determine significance of any observed changes.
- **Modeling:** Calculate mean kinetic temperature (MKT) for complex temperature exposure profiles to determine equivalent isothermal storage condition.

#### Data Interpretation and Actions:

- **Excursions within 15-30°C:** No significant impact expected for **axitinib** commercial products based on approved labeling.
- **Excursions up to 40°C for ≤3 days:** Based on ICH accelerated condition equivalency, minimal impact expected.
- **Excursions >40°C or extended durations:** Comprehensive testing required before release.
- **Use of Assessment Tools:** The Pfizer Stability Calculator provides information based on single occurrences of temporary temperature excursions, offering guidance for specific scenarios [5].

## Patient Storage Compliance Monitoring

Recent research has investigated how patients actually store **axitinib** in home settings, revealing that the majority of patients (81.1% in one study) store their oral anticancer medicines according to product label requirements [6]. This monitoring was conducted using temperature loggers placed in the original medication packaging, which recorded storage temperatures every 2 minutes throughout the usage period.

#### Key Findings:

- None of the monitored patients stored **axitinib** at a mean kinetic temperature above 25°C
- No patients stored medicines requiring storage below 30°C above this threshold for a consecutive period of 24 hours or longer
- Ambient temperature influenced storage temperatures, with the highest temperatures observed during summer months

- Based on these results, most oral anticancer medicines, including **axitinib**, were not negatively affected by temperature conditions in patients' homes for up to three months

These findings support the **robustness of current storage recommendations** for **axitinib** in real-world use conditions and provide evidence that could inform potential redispensing programs for unused medications in certain healthcare systems.

## Advanced Formulation Approaches for Enhanced Stability

### Bilosomal Axitinib Formulation Protocol

Advanced drug delivery systems offer opportunities to enhance **axitinib** stability, bioavailability, and targeting. Bilosomes—bile salt-based niosomal systems—have demonstrated **improved stability profiles** and **enhanced anticancer efficacy** for **axitinib** in recent research [3].

**Objective:** To formulate and optimize bilosomal **axitinib** for enhanced stability and targeted delivery to breast and ovarian cancers.

#### Materials and Equipment:

- **Axitinib** powder
- Span 60
- Cholesterol
- Sodium deoxycholate (SDC)
- Rotary evaporator
- Probe sonicator
- Dynamic light scattering instrument
- Transmission electron microscope
- DSC and XRPD

#### Experimental Design:

- **Formulation Optimization:** Utilize a Central Composite Rotatable Design with three factors:
  - Cholesterol (X1: 10-20 mg)
  - Span 60 (X2: 100-120 mg)

- Sodium deoxycholate (X3: 5-15 mg)
- **Response Variables:**
  - Entrapment efficiency (EE%)
  - Vesicle size (VS)
  - Zeta potential (ZP)

#### Procedure:

- **Bilosome Preparation:**
  - Dissolve cholesterol, Span 60, and **axitinib** in organic solvent
  - Evaporate under reduced pressure to form thin lipid film
  - Hydrate with sodium deoxycholate solution
  - Sonicate using probe sonicator to obtain uniform vesicles
- **Characterization:**
  - Determine entrapment efficiency by ultracentrifugation followed by HPLC analysis
  - Measure vesicle size and zeta potential by dynamic light scattering
  - Examine morphology by transmission electron microscopy
  - Assess physical form by DSC and XRPD
- **Stability Testing:**
  - Store optimized formulation at 2-8°C and 25±2°C/60±5% RH
  - Sample at 0, 10, 20, and 30 days
  - Evaluate appearance, entrapment efficiency, vesicle size, and drug release profile

**Results and Discussion:** The optimized bilosomal formulation demonstrated:

- High entrapment efficiency (88.5%)
- Appropriate vesicle size (594.6 nm)
- Negative zeta potential (-44.2 mV)
- Spherical, non-aggregated morphology
- Enhanced in vitro release compared to **axitinib** suspension
- Stability for 30 days under refrigerated and room temperature conditions
- Significantly improved cytotoxicity against MCF-7 breast cancer and OV-2774 ovarian cancer cell lines

## Sustained-Release Tablet Formulation Protocol

**Objective:** To design and optimize sustained-release tablets of **axitinib** using Quality by Design (QbD) principles to achieve prolonged drug release over 24 hours.

### Materials and Equipment:

- **Axitinib**
- HPMC K4M and HPMC K15M
- Polyvinyl pyrrolidone (PVP)
- Microcrystalline cellulose (Avicel PH 101)
- Magnesium stearate
- Rotary tablet press
- Dissolution apparatus
- Box-Behnken experimental design software

### Experimental Design:

- **Factors:**
  - HPMC K4M (X1)
  - HPMC K15M (X2)
  - PVP (X3)
- **Responses:** Cumulative drug release at multiple time points (R1-R10 over 24 hours)

### Procedure:

- **Formulation Preparation:**
  - Accurately weigh **axitinib**, HPMC K4M, and HPMC K15M
  - Blend for 20 minutes in glass mortar
  - Granulate with PVP binder solution in isopropyl alcohol
  - Sieve wet mass through 16# sieve
  - Dry granules at 50°C for 30 minutes
  - Blend dry granules with MCC and magnesium stearate
  - Compress using 5mm concave punches at 9KN compression force
- **Evaluation:**
  - Perform in vitro dissolution studies in 0.1N HCl for first 2 hours followed by pH 6.8 phosphate buffer
  - Analyze drug release kinetics using various mathematical models
  - Conduct short-term stability studies at 40°C/75% RH for 3 months

**Results and Discussion:** The Box-Behnken statistical design enabled identification of optimal factor levels to achieve target release profile with a desirability function of 0.793. The sustained-release formulation provided **prolonged drug release** over 24 hours, potentially improving patient compliance and maintaining more consistent plasma levels compared to immediate-release formulations [7].

## Conclusion and Future Perspectives

**Axitinib** presents unique stability challenges due to its **complex polymorphic landscape** and **susceptibility to degradation** under various stress conditions. The protocols and application notes provided in this document offer comprehensive guidance for designing robust stability programs that ensure **axitinib** product quality throughout its shelf life. Key considerations include:

- **Polymorph Screening:** Comprehensive solid-form screening is essential to identify the most stable polymorph and avoid unexpected phase transformations during storage. Modern computational approaches have significantly improved prediction of **axitinib** polymorph stability.
- **Storage Compliance:** Real-world monitoring demonstrates that most patients store **axitinib** appropriately, supporting current storage recommendations.
- **Advanced Formulations:** Novel delivery systems such as bilosomes and sustained-release tablets offer opportunities to enhance stability while improving therapeutic efficacy.

Future directions in **axitinib** stability research include the development of **more predictive stability models**, **advanced analytical techniques** for characterizing complex degradation pathways, and **innovative formulation strategies** to further enhance stability and bioavailability. As patent protections expire in various jurisdictions (EU composition-of-matter patent expected to expire June 2025, with some US formulation patents extending to 2037) [8], understanding and controlling **axitinib** stability will become increasingly important for both innovators and generic manufacturers.

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